N-(4-chlorobenzyl)-N-(2-pyrazinyl)acetamide
Overview
Description
N-(4-chlorobenzyl)-N-(2-pyrazinyl)acetamide is an organic compound that features a benzyl group substituted with a chlorine atom at the para position, and a pyrazinyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-N-(2-pyrazinyl)acetamide typically involves the following steps:
Formation of 4-chlorobenzylamine: This can be achieved by the reduction of 4-chlorobenzonitrile using a suitable reducing agent such as lithium aluminum hydride.
Acylation: The 4-chlorobenzylamine is then acylated with acetic anhydride to form N-(4-chlorobenzyl)acetamide.
Coupling with Pyrazine: The final step involves the coupling of N-(4-chlorobenzyl)acetamide with pyrazine-2-carboxylic acid under dehydrating conditions, often using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-N-(2-pyrazinyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction can lead to the formation of amines or alcohols, depending on the conditions.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate can be used under basic conditions.
Major Products
Oxidation: this compound N-oxide.
Reduction: N-(4-chlorobenzyl)-N-(2-pyrazinyl)ethanol.
Substitution: N-(4-methoxybenzyl)-N-(2-pyrazinyl)acetamide.
Scientific Research Applications
N-(4-chlorobenzyl)-N-(2-pyrazinyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-N-(2-pyrazinyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, in antimicrobial studies, it may inhibit bacterial enzymes, disrupting essential metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorobenzyl)-N-(2-pyridyl)acetamide: Similar structure but with a pyridyl group instead of a pyrazinyl group.
N-(4-chlorobenzyl)-N-(2-thiazolyl)acetamide: Contains a thiazolyl group instead of a pyrazinyl group.
Uniqueness
N-(4-chlorobenzyl)-N-(2-pyrazinyl)acetamide is unique due to the presence of the pyrazinyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its binding affinity and specificity towards biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-pyrazin-2-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O/c1-10(18)17(13-8-15-6-7-16-13)9-11-2-4-12(14)5-3-11/h2-8H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXWXLSHCSTIFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC=C(C=C1)Cl)C2=NC=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49665785 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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